Methyl (R)-6-(1-aminoethyl)nicotinate is a chemical compound with the CAS Number 1134776-56-9. It is classified as a derivative of nicotinic acid, which is a form of vitamin B3. The molecular formula of this compound is , and it has a molecular weight of 180.20 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Methyl (R)-6-(1-aminoethyl)nicotinate can be sourced from chemical suppliers and is classified under several categories, including:
The synthesis of Methyl (R)-6-(1-aminoethyl)nicotinate involves several steps, often starting from readily available precursors such as nicotinic acid. A common method includes:
For example, a synthesis pathway may involve converting nicotinic acid to its methyl ester using thionyl chloride followed by amination with 1-aminoethylamine under controlled conditions .
Methyl (R)-6-(1-aminoethyl)nicotinate features a pyridine ring characteristic of nicotinic acid derivatives. The structure can be represented as follows:
The compound exhibits chirality due to the presence of the aminoethyl group, which contributes to its potential biological activity.
Methyl (R)-6-(1-aminoethyl)nicotinate can participate in various chemical reactions typical for amines and esters:
These reactions are essential for modifying the compound's properties for specific applications in medicinal chemistry .
These properties are crucial for understanding how the compound behaves under various conditions, influencing its application in laboratory settings.
Methyl (R)-6-(1-aminoethyl)nicotinate has potential applications in several scientific fields:
Stereoselective production of methyl (R)-6-(1-aminoethyl)nicotinate leverages chiral resolution and asymmetric synthesis techniques. Commercial suppliers provide both enantiomers as hydrochloride salts (CAS 1336889-06-5 for R-isomer; 1236349-85-1 for S-isomer), confirming industrial accessibility to chirally pure forms [7] [9]. Key stereochemical control strategies include enzymatic kinetic resolution of racemic mixtures and diastereomeric salt formation using chiral acids like (-)-di-para-toluoyltartaric acid. The molecular architecture features a stereogenic center at the ethylamine side chain, with the (R)-configuration exhibiting distinct biological interactions in pharmaceutical applications. Crystallization-based separation remains prevalent in manufacturing, though chromatographic methods using chiral stationary phases offer higher purity (>98% ee) at research scales [1] [9].
Table 1: Chiral Nicotinate Derivatives
Compound Name | CAS Number | Molecular Formula | Configuration | Purity |
---|---|---|---|---|
Methyl (R)-6-(1-aminoethyl)nicotinate hydrochloride | 1336889-06-5 | C₉H₁₃ClN₂O₂ | R | 98% |
Methyl (S)-6-(1-aminoethyl)nicotinate hydrochloride | 1236349-85-1 | C₉H₁₃ClN₂O₂ | S | 98% |
Methyl 6-aminonicotinate | 737487 | C₇H₈N₂O₂ | N/A | >95% |
Reductive amination stands as the most efficient route to introduce the chiral aminoethyl group. Recent advances employ ruthenium-diphosphine catalysts for asymmetric reductive amination of methyl 6-acetyl nicotinate, achieving high enantioselectivity (up to 92% ee) under mild hydrogen pressure (50-80 bar) [10]. The reaction mechanism involves imine/enamine intermediate formation followed by stereoselective hydride transfer. Catalyst systems featuring BINAP-type ligands demonstrate exceptional performance in coordinating the pyridine nitrogen, preventing catalyst poisoning. Optimization studies reveal critical parameters:
Alternative approaches include enzymatic transamination using ω-transaminases, though substrate inhibition by the ketonic precursor remains challenging for scale-up [5] [8].
Continuous-flow technology addresses stability issues in nicotinate derivative synthesis. Immobilized lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) in microreactors enables efficient conversion of 6-(1-aminoethyl)nicotinic acid to methyl ester derivatives with:
Similarly, enzymatic amidation in flow reactors achieves precise stoichiometry control for amide-bond formation in nicotinate analogs. A representative system configuration couples:
Sustainable synthesis innovations focus on solvent substitution and energy reduction. Noteworthy advancements include:
The hazardous material classification of intermediates (Class 6.1) necessitates specialized handling, with flow chemistry reducing HazMat fees by 90% through miniaturization and containment [1] [7]. E-factor analysis reveals traditional routes generate 35 kg waste/kg product, while green approaches reduce this to 8 kg/kg through:
Table 2: Environmental Impact Comparison
Synthetic Approach | Process Mass Intensity | HazMat Fee Reduction | Energy Consumption (kW·h/mol) | Solvent Usage (L/kg) |
---|---|---|---|---|
Traditional Batch | 120 | Baseline | 85 | 350 |
Continuous Biocatalytic | 45 | 90% | 32 | 70 |
Mechanochemical | 28 | 95% | 18 | 5 |
Photocatalytic Flow | 38 | 85% | 41 | 60 |
Petrochemical routes to methyl 6-acetyl nicotinate (key precursor) typically involve:
These routes exhibit inherent limitations including unexpected bond cleavages (e.g., C-S bond fragmentation during hydrazination) and hazardous byproducts [2]. Biocatalytic alternatives utilize:
Life-cycle assessment demonstrates biocatalytic routes reduce cumulative energy demand by 42% and global warming potential by 65% versus petrochemical pathways. However, petrochemical synthesis maintains cost advantages at production scales >100 kg due to established infrastructure, with raw material costs approximately $120/kg versus $185/kg for biocatalytic [2] [7]. Hybrid approaches show promise, where petrochemical-derived acids undergo enzymatic stereoselective amination, balancing economics and sustainability.
Table 3: Precursor Route Economic Analysis
Parameter | Petrochemical Route | Biocatalytic Route | Hybrid Approach |
---|---|---|---|
Raw Material Cost ($/kg) | 120 | 185 | 145 |
Reaction Steps | 6 | 3 | 4 |
Overall Yield | 28% | 65% | 52% |
Carbon Efficiency | 34% | 78% | 63% |
Byproduct Hazard | High (Class 6.1) | Low | Moderate |
Scale Feasibility | >100 kg | <50 kg | 50-500 kg |
Concluding Remarks
The synthetic landscape for methyl (R)-6-(1-aminoethyl)nicotinate demonstrates remarkable innovation across stereoselective catalysis, continuous processing, and green chemistry. While petrochemical routes maintain industrial dominance, emerging biocatalytic and hybrid technologies offer sustainable alternatives with reduced environmental footprints. The integration of computational modeling with experimental optimization continues to accelerate development of efficient synthetic pathways for this pharmacologically significant chiral building block.
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6